molecular formula C10H15NO2 B13714843 2-Amino-3-(3-methylphenoxy)propan-1-ol

2-Amino-3-(3-methylphenoxy)propan-1-ol

Cat. No.: B13714843
M. Wt: 181.23 g/mol
InChI Key: QWCFORYNBLPUMU-UHFFFAOYSA-N
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Description

2-Amino-3-(3-methylphenoxy)propan-1-ol is an amino alcohol derivative featuring a meta-methyl-substituted phenoxy group attached to a propanolamine backbone. Key properties include:

  • Molecular Weight: 181.23 g/mol
  • Appearance: Oil-like liquid
  • Solubility: Water-soluble
  • Reactivity: Reacts with strong oxidizing agents .

The compound’s structure enables interactions with biological targets via hydrogen bonding (amino and hydroxyl groups) and hydrophobic effects (aromatic ring), making it relevant in medicinal chemistry for modulating biochemical pathways .

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

2-amino-3-(3-methylphenoxy)propan-1-ol

InChI

InChI=1S/C10H15NO2/c1-8-3-2-4-10(5-8)13-7-9(11)6-12/h2-5,9,12H,6-7,11H2,1H3

InChI Key

QWCFORYNBLPUMU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(CO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(3-methylphenoxy)propan-1-ol typically involves the reaction of 3-methylphenol with epichlorohydrin, followed by the introduction of an amino group. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the reaction and control the pH. The process can be summarized as follows:

    Reaction of 3-methylphenol with epichlorohydrin: This step forms an intermediate epoxide.

    Opening of the epoxide ring: The intermediate is then reacted with ammonia or an amine to introduce the amino group, resulting in the formation of 2-Amino-3-(3-methylphenoxy)propan-1-ol.

Industrial Production Methods

In industrial settings, the production of 2-Amino-3-(3-methylphenoxy)propan-1-ol may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(3-methylphenoxy)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Amino-3-(3-methylphenoxy)propan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-(3-methylphenoxy)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Modifications in Phenoxy/Aromatic Substitutions

The position and type of substituents on the aromatic ring significantly influence physicochemical properties and biological activity. Below is a comparative analysis:

Compound Name Substituent (Position) Key Features/Biological Activity Reference
2-Amino-3-(3-methylphenoxy)propan-1-ol 3-methylphenoxy (meta) Balanced lipophilicity; potential for diverse receptor interactions due to meta-methyl positioning .
2-Amino-3-(4-methylphenyl)propan-1-ol 4-methylphenyl (para) Enhanced anti-inflammatory effects attributed to para-substitution .
2-Amino-3-(2-fluorophenyl)propan-1-ol 2-fluorophenyl (ortho) Moderate antibacterial activity; ortho-fluorine increases steric hindrance, reducing target binding efficiency .
2-Amino-3-(5-bromothiophen-2-yl)propan-1-ol 5-bromothiophene Bromine enhances halogen bonding; distinct activity in enzyme modulation .

Key Observations :

  • Meta vs. Para Substitution: The meta-methyl group in 2-Amino-3-(3-methylphenoxy)propan-1-ol may offer better steric compatibility with target receptors compared to para-substituted analogs like 2-Amino-3-(4-methylphenyl)propan-1-ol, which show stronger anti-inflammatory effects .
  • Halogen vs.

Functional Group Variations in Propanolamine Derivatives

Modifications in the propanolamine backbone or adjacent functional groups further differentiate activity:

Compound Name Functional Features Biological Activity Reference
2-Amino-3-(3-methylphenoxy)propan-1-ol Phenoxy group, primary amine Versatile hydrogen-bonding capacity; used in drug intermediate synthesis .
2-{[(3-Methylphenyl)methyl]amino}propan-1-ol Benzylamine linkage Altered reactivity due to benzyl group; reduced antimicrobial activity compared to phenoxy analogs .
3-Amino-1-(3,4-dichlorophenyl)propan-1-ol Dichlorophenyl group Apoptosis-inducing effects; higher hydrophobicity limits solubility .

Key Observations :

  • Phenoxy vs. Benzyl Groups: The phenoxy group in 2-Amino-3-(3-methylphenoxy)propan-1-ol provides a rigid aromatic scaffold, favoring π-π interactions with biological targets, whereas benzylamine derivatives exhibit conformational flexibility but reduced target specificity .
  • Chlorinated Analogs: Dichlorophenyl-substituted compounds (e.g., ) demonstrate pronounced cytotoxicity but poorer aqueous solubility, highlighting the trade-off between hydrophobicity and bioactivity .

Stereochemical and Isomeric Considerations

Stereochemistry and isomerism critically influence pharmacological profiles:

Compound Name Stereochemical Features Impact on Activity Reference
2-Amino-3-(3-methylphenoxy)propan-1-ol Not explicitly reported Assumed racemic mixture; enantiopure forms may enhance target selectivity.
(1R)-2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-ol Chiral center with halogens Stereospecific antidepressant activity; (R)-configuration enhances serotonin reuptake inhibition .
2-Amino-3-(benzyloxy)propan-1-ol hydrochloride Racemic mixture Used in enzyme studies; stereoisomers may differ in metabolic pathways .

Key Observations :

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